N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is a hydrazone derivative that has garnered attention due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and material science. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antileishmanial and antimalarial properties.
Coordination Chemistry:
Analytical Chemistry: It can be used as a ligand in the spectrophotometric determination of metal ions and other species in pharmaceutical formulations.
Mechanism of Action
The biological activity of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antileishmanial activity is believed to involve the inhibition of key enzymes in the parasite’s metabolic pathways, leading to cell death. Molecular docking studies have shown that the compound fits well into the active site of these enzymes, characterized by favorable binding energies .
Comparison with Similar Compounds
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can be compared with other hydrazone derivatives such as:
N’-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide: This compound also forms stable metal complexes and exhibits similar biological activities.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Known for its antimicrobial and anticancer properties, this compound shares structural similarities with N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide.
Properties
Molecular Formula |
C13H13FN4O |
---|---|
Molecular Weight |
260.27g/mol |
IUPAC Name |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C13H13FN4O/c1-9-11(8-16-18(9)2)7-15-17-13(19)10-3-5-12(14)6-4-10/h3-8H,1-2H3,(H,17,19)/b15-7+ |
InChI Key |
MDYBBNNUNVORBS-VIZOYTHASA-N |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.